N-(2-Chloro-6-methylbenzyl)butan-1-amine
Description
N-(2-Chloro-6-methylbenzyl)butan-1-amine is a secondary amine characterized by a butan-1-amine backbone substituted with a 2-chloro-6-methylbenzyl group.
Properties
IUPAC Name |
N-[(2-chloro-6-methylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-4-8-14-9-11-10(2)6-5-7-12(11)13/h5-7,14H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDCFVHCUSUGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylbenzyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylbenzyl chloride with butan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylbenzyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-Chloro-6-methylbenzyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylbenzyl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences: This compound is an amide with an N,O-bidentate directing group, contrasting with the amine functionality of the target compound. The amide’s rigid structure and hydrogen-bonding capacity make it suitable for metal-catalyzed C–H bond functionalization, whereas the primary amine in N-(2-chloro-6-methylbenzyl)butan-1-amine may act as a monodentate ligand or participate in nucleophilic reactions .
- Synthesis: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting the role of functional group compatibility in directing reactivity.
(b) N-(3-Chlorobenzyl)-1-butanamine (CAS 16183-35-0)
- Key Differences: The substitution pattern (3-chloro vs. 2-chloro-6-methyl) alters steric and electronic profiles. This positional isomerism could lead to divergent biological activity or coordination behavior .
(c) N-(Pyridin-3-ylmethyl)butan-1-amine
- Such derivatives are explored in phosphorescent iridium complexes (e.g., IrL2 in ), where the amine’s electronic environment critically influences quantum yields (up to 13%) and emission lifetimes (2.3 μs) .
Thermophysical and Solubility Properties
- Viscosity Deviations (ηΔ): In mixtures of 1-alkanols with linear primary amines, ηΔ decreases with larger solvation effects. For example, ηΔ for butan-1-amine in 1-butanol is –0.280 mPa·s, lower than propan-1-amine (–0.460 mPa·s), indicating that the longer alkyl chain in butan-1-amine enhances solvation and reduces viscosity . This trend suggests that this compound may exhibit lower viscosity in polar solvents compared to shorter-chain analogs.
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